molecular formula C15H20F2N2O2 B13177326 tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1375474-15-9

tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B13177326
CAS No.: 1375474-15-9
M. Wt: 298.33 g/mol
InChI Key: QGYZYIMGYFCCOK-UHFFFAOYSA-N
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Description

Tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a synthetic organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of fluorine atoms at the 7 and 8 positions, a methyl group at the 3 position, and a tert-butyl ester group at the 4-carboxylate position.

Preparation Methods

The synthesis of tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves several steps:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-difluoroaniline and 3-methyl-2-butanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-difluoroaniline and 3-methyl-2-butanone under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core structure.

    Introduction of Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of a suitable catalyst.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar compounds to tert-butyl 7,8-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate include:

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Alprazolam: Known for its use in the treatment of anxiety and panic disorders.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic advantages.

Properties

CAS No.

1375474-15-9

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 7,8-difluoro-3-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-9-7-18-13-6-12(17)11(16)5-10(13)8-19(9)14(20)21-15(2,3)4/h5-6,9,18H,7-8H2,1-4H3

InChI Key

QGYZYIMGYFCCOK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC(=C(C=C2CN1C(=O)OC(C)(C)C)F)F

Origin of Product

United States

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